molecular formula C10H11NO2S B8772882 1-carbamothioylethyl benzoate CAS No. 4917-74-2

1-carbamothioylethyl benzoate

Cat. No.: B8772882
CAS No.: 4917-74-2
M. Wt: 209.27 g/mol
InChI Key: ZZQFVQROLNTRMG-UHFFFAOYSA-N
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Description

1-carbamothioylethyl benzoate is an organic compound with the molecular formula C10H11NO2S It is a derivative of benzoic acid and contains a carbamothioyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-carbamothioylethyl benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-carbamothioylethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-carbamothioylethyl benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-carbamothioylethyl benzoate is unique due to its specific structure, which combines the properties of benzoic acid and carbamothioyl groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

4917-74-2

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

(1-amino-1-sulfanylidenepropan-2-yl) benzoate

InChI

InChI=1S/C10H11NO2S/c1-7(9(11)14)13-10(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,14)

InChI Key

ZZQFVQROLNTRMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=S)N)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-1-methyl-2-oxoethyl benzoate (10.0 g, 52.0 mmol) in 1,2-dimethoxyethane (90 mL) was added Lawesson's reagent (11.2 g, 27.7 mmol) at 0° C. and the reaction mixture was allowed to warm up to room temperature. The resulting mixture was stirred at room temperature for 24 hours and the precipitate was removed by filtration. The resulting solution was concentrated under reduced pressure to give a residue. The residue was dissolved in ethyl acetate and the solution was washed with brine. The organic solution was dried, and concentrated under reduced pressure to give a residue. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=2:1) to obtain a crude crystal. The crude crystal was recrystallized from ethyl acetate-hexane to give a title compound (8.60 g, yield 79%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

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